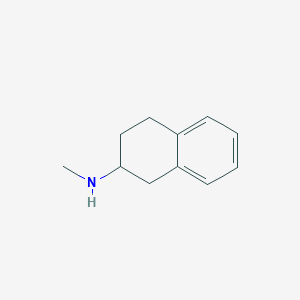

N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-5,11-12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZARMFRLPAOETR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70874230 | |

| Record name | 2-NAPHTHALENAMINE, 1,2,3,4-TETRAHYDRO-N-METHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19485-85-9 | |

| Record name | N-Methyl-2-amino-1,2,3,4-tetrahydronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019485859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NAPHTHALENAMINE, 1,2,3,4-TETRAHYDRO-N-METHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cascade Friedel-Crafts Cycli-Acylalkylation

The foundational step in synthesizing N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine derivatives involves a cascade Friedel-Crafts cycli-acylalkylation reaction. Styrenes (1a–k ) or vinyl cycloalkanes (1l–m ) react with trifluoroacetyl phenylacetyl anhydride to form tetralones (2′a–b ) or tetralen-2-ol phenylacetates (2c–m ). This reaction proceeds via electrophilic aromatic substitution, followed by enolization and O-acylation, yielding intermediates with substituents at the C4 position.

Sodium Borohydride Reduction

Tetralones and tetralen-2-ol phenylacetates undergo stereospecific reduction with sodium borohydride, producing cis -tetralols (3a–m ) as the major diastereomers (≥90% cis ). The cis configuration is confirmed via NMR analysis, where the C4 proton resonates as a double doublet (δ 3.8–4.2 ppm), contrasting with the trans isomer’s triplet (δ 4.5–4.9 ppm).

Tosylation and Dimethylamine Displacement

cis -Tetralols are converted to cis -tosylates (4a–m ) using tosyl chloride in pyridine. Subsequent reaction with aqueous dimethylamine at 80°C for 24 hours yields trans -4-substituted-2-dimethylaminotetralins (5a–m ). Despite diastereomeric ratios of 90:10 (trans :cis ), chiral HPLC on polysaccharide-based columns resolves enantiomers, with (−)-trans -PAT assigned the (2S,4R) configuration via X-ray crystallography.

Table 1: Representative Yields and Conditions for Key Intermediates

| Step | Reagent/Conditions | Yield (%) | Diastereomeric Ratio (trans :cis ) |

|---|---|---|---|

| Friedel-Crafts | Trifluoroacetyl phenylacetyl anhydride | 65–80 | N/A |

| NaBH Reduction | EtOH, 55°C, 15 h | 85–92 | 90:10 |

| Tosylation | TsCl, pyridine, RT | 78–88 | N/A |

| Dimethylamine Reaction | 40% aq. MeNH, 80°C, 24 h | 70–82 | 90:10 |

Hydrogenation of Imine Intermediates

Imine Formation from Tetralone Precursors

N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, an imine intermediate, is synthesized via condensation of 4-(3,4-dichlorophenyl)tetralone with methylamine. This step is critical for subsequent hydrogenation, as the imine’s geometry dictates the cis :trans ratio of the final product.

Catalytic Hydrogenation with Dehalogenation Inhibitors

Hydrogenation of the imine under 5 bar H pressure in methanol or methanol/DMF mixtures, using palladium on graphite (5 wt%) and phosphorous acid esters (e.g., trimethyl phosphite), achieves cis :trans ratios up to 97:3. The inhibitors suppress dehalogenation byproducts (<0.1%) and enhance stereoselectivity. For example, trimethyl phosphite (0.004 g per 50.5 g imine) increases cis -sertraline yield to 70% after resolution with mandelic acid.

Table 2: Hydrogenation Conditions and Outcomes

| Catalyst | Inhibitor | Solvent | cis :trans | Dehalogenation Byproducts (%) |

|---|---|---|---|---|

| Pd/C (5%) | Trimethyl phosphite | Methanol | 97:3 | <0.1 |

| Pd/C (5%) | Triphenyl phosphite | MeOH/DMF | 96:4 | 0.5 |

| Pd/C (5%) | Triphenylphosphine | Methanol | 95:5 | 0.7 |

Stereochemical Control and Resolution

Diastereomer Separation via Chiral Chromatography

Crude trans -4-substituted-2-dimethylaminotetralins (5a–m ) are resolved using preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Elution with hexane/isopropanol (95:5) + 0.1% diethylamine separates enantiomers, with (−)-trans -PAT eluting first due to its (2S,4R) configuration.

Crystallization of Pharmaceutically Acceptable Salts

Racemic cis -sertraline is crystallized as the hydrochloride salt from methanol/ethyl acetate, achieving 99.9% HPLC purity and optical purity. Mandelic acid resolution of the racemate yields enantiomerically pure (1S-cis )-sertraline, critical for its antidepressant activity.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The Friedel-Crafts route offers modularity for C4 substituents but requires multi-step purification, limiting scalability. In contrast, hydrogenation provides a streamlined pathway with fewer intermediates but demands precise control over catalyst poisoning and stereoselectivity.

Environmental and Economic Considerations

Sodium borohydride reductions are atom-economical but generate stoichiometric boron waste. Catalytic hydrogenation, while greener, necessitates costly palladium catalysts and specialized equipment for high-pressure reactions.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding imine or nitrone.

Reduction: It can be further reduced to form the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitrones.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine serves as a building block in organic synthesis. It is utilized in the development of more complex molecules due to its structural properties. The compound can be synthesized through several methods, including:

- Reductive Amination : Involves the reaction of 2-tetralone with methylamine in the presence of reducing agents like sodium cyanoborohydride.

- Reduction of Nitro Compounds : Reduction of 2-nitro-1,2,3,4-tetrahydronaphthalene using hydrogen gas and palladium catalysts.

Biological Applications

The primary biological application of this compound is its role in modulating neurotransmitter systems:

- Serotonin and Norepinephrine Reuptake Inhibition : This compound has been shown to inhibit the reuptake of serotonin and norepinephrine, enhancing signaling in these neurotransmitter systems. This mechanism is crucial for potential treatments of various neuropsychiatric disorders .

Case Study: Neuropsychiatric Disorders

Research has indicated that derivatives of this compound can act as agonists for serotonin receptors (specifically 5-HT2C), which are implicated in conditions such as obesity and substance abuse. For instance, a novel derivative demonstrated efficacy comparable to clozapine in mouse models of drug-induced psychoses .

Medicinal Chemistry

This compound is under investigation for its potential therapeutic uses:

- Treatment of Depression and Anxiety Disorders : Due to its action on serotonin and norepinephrine transporters, it is being studied as a candidate for antidepressant therapies.

Case Study: Antidepressant Development

A study highlighted the development of a specific agonist derived from this compound that selectively targets 5-HT2C receptors without activating 5-HT2A or 5-HT2B receptors. This specificity reduces the risk of side effects such as hallucinations or cardiac issues associated with other compounds .

Industrial Applications

In industrial settings, this compound is utilized in:

- Pharmaceutical Production : It is an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Data Table: Industrial Uses

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Intermediate for antidepressants |

| Fine Chemicals | Building block for complex organic molecules |

Safety and Regulatory Information

While exploring the applications of this compound, it is essential to consider safety regulations:

Wirkmechanismus

The mechanism of action of N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine involves the inhibition of serotonin and norepinephrine reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft. This compound may also induce the release of these neurotransmitters, contributing to its stimulant effects. Additionally, it is likely to act on dopamine pathways, as it fully substitutes for d-amphetamine in rodent studies .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Type

4-Substituted Derivatives :

- trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) : Synthesized in 71% yield as a white microcrystalline solid (m.p. 137–139°C) via reductive amination. Features a cyclohexyl group at the 4-position .

- trans-4-(3′-Trifluoromethylphenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5d) : Obtained as a colorless oil (46% yield) with a trifluoromethylphenyl substituent, showing distinct NMR shifts (δH 7.32–7.46 ppm for aromatic protons) .

- trans-4-(4′-Chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5g) : Synthesized in 37% yield as a yellow oil; chlorine at the para position influences electronic properties, reflected in HRMS (m/z 286.1364 [M+H]⁺) .

5-Substituted Derivatives :

N-Alkylation Patterns

- N,N-Dimethyl vs. N-Methyl: Most analogs (e.g., 5l, 5d, 5g) are N,N-dimethyl derivatives, which generally exhibit higher lipophilicity and altered receptor binding compared to monomethylated compounds.

Stereochemistry

- FPT’s (S)-configuration is critical for its 5-HT1A/2C/7 receptor activity, highlighting enantiomer-specific effects .

Pharmacological Profiles

Receptor Affinity and Selectivity

Key Findings :

- FPT’s fluorophenyl group enhances 5-HT2C affinity, reducing seizures in Fmr1 knockout mice .

- Chlorophenyl derivatives (e.g., 5g) show variable yields and electronic effects, influencing synthesis efficiency and receptor interactions .

Physicochemical Properties

- Lipophilicity Trends: N,N-Dimethyl derivatives (e.g., 5m) exhibit higher logP values than monomethyl or polar-substituted analogs.

Biologische Aktivität

N-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which consists of a naphthalene ring system with a methyl group and an amine functional group. Its molecular formula is with a molar mass of approximately 175.25 g/mol. The structural features contribute significantly to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to exhibit stimulant properties and affects the central nervous system (CNS) by modulating neurotransmitter release and receptor activity.

- Dopaminergic Activity : The compound interacts with dopamine receptors, which may explain its stimulant effects. Studies indicate that it can enhance dopamine release in specific brain regions .

- Serotonergic Activity : There is evidence suggesting that this compound may also influence serotonin pathways, potentially contributing to mood regulation and antidepressant effects .

- Adrenergic Activity : The compound may have effects on adrenergic receptors, influencing cardiovascular functions and stress responses .

Biological Activities

This compound exhibits a range of biological activities that have been documented in various studies:

Case Study 1: Antidepressant Potential

In a study examining the antidepressant-like effects of this compound in rodent models, researchers observed significant reductions in immobility time during forced swim tests. This suggests enhanced mood and reduced depressive symptoms compared to control groups .

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotective properties indicated that this compound could mitigate neuronal cell death induced by oxidative stress in vitro. This positions the compound as a candidate for further exploration in neurodegenerative disease therapies .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine derivatives, and how are reaction yields optimized?

Methodological Answer: Derivatives of this compound are synthesized via multi-step protocols involving reductive amination, alkylation, or substitution reactions. For example:

- Reductive Amination: Cyclohexyl or biphenyl substituents are introduced by reducing imine intermediates with NaBH4 or LiAlH4, achieving yields of 58–71% .

- Substitution Reactions: Chlorophenyl derivatives are synthesized via nucleophilic substitution using 2-chlorobenzaldehyde, followed by purification via column chromatography .

- Optimization: Yields are improved by controlling reaction temperature (e.g., 150°C for N-methylation with methanol over iridium catalysts) and using HPLC for purity assessment (e.g., MeOH/Hexanes solvent systems) .

Q. How are structural and purity characteristics validated for these compounds?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): and NMR are used to confirm regiochemistry and substituent positions. For example, the trans-configuration of 4-cyclohexyl derivatives is confirmed by coupling constants (e.g., ) in NMR spectra .

- High-Performance Liquid Chromatography (HPLC): Purity is assessed using chiral stationary phases (e.g., MeOH:EtOH:Hexanes = 5:5:85) with retention times (e.g., ) .

- High-Resolution Mass Spectrometry (HRMS): Molecular ions (e.g., ) confirm stoichiometry and structural integrity .

Advanced Research Questions

Q. What pharmacological mechanisms are associated with N-methyltetrahydronaphthalen-2-amine derivatives, and how are receptor-specific activities evaluated?

Methodological Answer:

- Serotonin Receptor Modulation: Derivatives like (S)-5-(2'-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT) exhibit partial agonist activity at 5-HT, 5-HT, and 5-HT receptors. Competitive binding assays (e.g., radioligand displacement with -WAY-100635) quantify affinity () and kinetics (e.g., rapid dissociation at 5-HT) .

- In Vivo Models: Anticonvulsant and anxiolytic effects are tested in Fmr1 knockout mice using audiogenic seizure assays and elevated plus maze tests. FPT abolishes seizures in 100% of treated mice (vs. 73% in controls) .

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for serotonin receptor modulation?

Methodological Answer:

- Molecular Docking: Ligand-receptor interactions are modeled using software like AutoDock Vina to predict binding poses. For example, fluorophenyl substituents in FPT form hydrogen bonds with transmembrane helices of 5-HT receptors .

- Pharmacophore Mapping: Shared features (e.g., hydrophobic aromatic rings, basic amines) are identified across active derivatives to prioritize synthetic targets .

- Dynamic Simulations: Molecular dynamics (MD) assess stability of receptor-ligand complexes (e.g., RMSD < 2 Å over 100 ns simulations) .

Q. What analytical strategies are employed to detect and quantify impurities in synthesized derivatives?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Impurities like (1RS,4RS)-4-(3-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 871838-58-3) are identified via characteristic ion fragments (e.g., m/z = 246.1) and quantified using calibration curves .

- Chiral HPLC: Enantiomeric excess is determined using columns like Chiralpak AD-H (e.g., 98% ee for (S)-isomers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.